N-(3-fluorophenyl)-2-(pyridin-2-yl)quinazolin-4-amine
Description
Properties
CAS No. |
4862-77-5 |
|---|---|
Molecular Formula |
C19H13FN4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-pyridin-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H13FN4/c20-13-6-5-7-14(12-13)22-18-15-8-1-2-9-16(15)23-19(24-18)17-10-3-4-11-21-17/h1-12H,(H,22,23,24) |
InChI Key |
WDAQVBWLIWUDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Biological Activity
N-(3-fluorophenyl)-2-(pyridin-2-yl)quinazolin-4-amine is a compound belonging to the quinazoline family, notable for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is CHFN. The presence of a fluorine atom on the phenyl ring enhances lipophilicity, which can improve the compound's interaction with biological targets. The structural features include:
- Quinazoline Core : A bicyclic structure that serves as a scaffold for various substitutions.
- Pyridine Substitution : Contributes to the compound's binding affinity and selectivity towards specific proteins, particularly kinases involved in cancer pathways.
This compound has shown promise as an inhibitor of certain kinases that play critical roles in tumor growth and survival. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. Molecular docking studies reveal insights into its binding modes within the active sites of target proteins, which are crucial for understanding its mechanism of action.
Biological Assays and Efficacy
Numerous biological assays have been conducted to evaluate the efficacy of this compound:
-
Anti-cancer Activity :
- The compound has demonstrated significant inhibitory effects on cancer cell lines, particularly those expressing specific kinases.
- Structure-activity relationship (SAR) studies suggest that modifications to the quinazoline moiety can enhance biological efficacy.
-
Binding Affinity :
- Interaction studies have focused on quantifying the binding affinity of the compound to various protein targets.
- High-affinity interactions have been observed with kinases involved in cancer signaling pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar quinazoline derivatives is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Imidazole ring substitution | Enhanced activity against specific cancer types |
| 4-aminoquinazoline | Amino group at position 4 | Broad-spectrum kinase inhibition |
| 7-chloroquinazoline | Chlorine substitution at position 7 | Increased potency against certain tumors |
| Quinazolinone derivatives | Various substitutions on the quinazoline core | Diverse biological activities |
The distinct fluorinated phenyl group and pyridine attachment in this compound contribute to its pharmacological profile and selectivity towards specific biological targets compared to other derivatives.
Case Studies and Research Findings
Recent studies have focused on optimizing the pharmacological properties of quinazoline derivatives, including this compound. For instance:
-
In vitro Studies :
- A study demonstrated that modifications to the substituents at various positions significantly affected antiproliferative activity against different cancer cell lines.
- The incorporation of polar functionalities improved aqueous solubility while maintaining metabolic stability.
-
In vivo Efficacy :
- Animal models have shown that compounds similar to this compound exhibit promising results in reducing tumor growth rates.
Comparison with Similar Compounds
Position 2 Substitutions
- Pyridinyl vs. Morpholinyl/Thioether Groups :
- The target compound’s pyridin-2-yl group contrasts with morpholinyl (e.g., 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives) or methylthio groups (e.g., N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine (9c)) .
- Pyridinyl substituents enhance π-π stacking and hydrogen bonding in kinase inhibitors, whereas methylthio groups may increase lipophilicity and membrane permeability .
Position 4 Substitutions
- 3-Fluorophenyl vs. 4-Fluorophenyl/Chlorophenyl Groups :
- N-(4-Fluorophenyl) analogs (e.g., compound 9c) demonstrate potent antitumor activity (IC50 = 0.18 μM against MGC-803 cells) but differ in fluorine positioning, which affects steric and electronic interactions .
- Chlorophenyl derivatives (e.g., 2-(2-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine) show altered selectivity profiles due to chlorine’s stronger electron-withdrawing effects compared to fluorine .
Physicochemical Properties
- Lipophilicity and Solubility :
Data Table: Key Comparative Features
Research Findings and Implications
- Substituent Position Matters : Fluorine at position 3 (target compound) vs. 4 (compound 9c) leads to distinct interactions with target proteins, influencing potency and selectivity .
- Heterocyclic vs. Alkyl/Aryl Groups : Pyridinyl groups (target) may favor kinase inhibition via binding to ATP pockets, while morpholinyl or thioether groups could modulate off-target effects .
Preparation Methods
Cyclocondensation of Anthranilamide with Pyridine-2-carbaldehyde
The foundational step in synthesizing the quinazoline core involves cyclocondensation of anthranilamide with pyridine-2-carbaldehyde. Adapted from methodologies for analogous compounds, this reaction employs iodine as a catalyst in ethanol under reflux. For example, anthranilamide (5 mmol) reacts with pyridine-2-carbaldehyde (5 mmol) and iodine (5.5 mmol) in ethanol at 80°C for 7 hours, yielding 2-(pyridin-2-yl)quinazolin-4(3H)-one (84%). The mechanism proceeds via imine formation, followed by cyclization facilitated by iodine’s electrophilic character (Figure 1).
Optimization Insights :
- Catalyst : Iodine outperforms other Lewis acids (e.g., ZnCl₂) due to its dual role as an oxidant and cyclization promoter.
- Solvent : Ethanol provides optimal polarity for intermediate solubility, whereas non-polar solvents (toluene) reduce yields to <30%.
- Temperature : Reflux conditions (80°C) balance reaction rate and byproduct suppression.
Chlorination of Quinazolin-4(3H)-one to 4-Chloroquinazoline
The 4-position hydroxyl group in quinazolin-4(3H)-one is replaced with chlorine using phosphorus oxychloride (POCl₃). In a typical procedure, 2-(pyridin-2-yl)quinazolin-4(3H)-one (1 eq) is refluxed with POCl₃ (5 eq) and catalytic N,N-dimethylformamide (DMF) at 110°C for 6 hours. The reaction achieves near-quantitative conversion (>95%), yielding 4-chloro-2-(pyridin-2-yl)quinazoline as a pale-yellow solid.
Critical Parameters :
Nucleophilic Aromatic Substitution with 3-Fluoroaniline
The final step introduces the 3-fluorophenylamino group via nucleophilic substitution. 4-Chloro-2-(pyridin-2-yl)quinazoline (1 eq) reacts with 3-fluoroaniline (1.05 eq) in 1,4-dioxane at 100°C for 12 hours under argon, using potassium carbonate (3 eq) as a base. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding this compound (77%).
Side Reactions :
- Over-alkylation : Excess amine or prolonged heating may lead to di-substituted byproducts, mitigated by stoichiometric control.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) increase reaction rate but complicate purification.
Optimization Studies and Reaction Conditions
Cyclocondensation Step Optimization
Table 1 compares cyclocondensation conditions for 2-(pyridin-2-yl)quinazolin-4(3H)-one synthesis:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| I₂ | Ethanol | 80 | 7 | 84 | |
| None | Neat | 120 | 20 | 56 | |
| ZnCl₂ | Toluene | 110 | 10 | 29 |
Iodine in ethanol emerges as the optimal system, balancing yield and practicality.
Chlorination and Substitution Efficiency
Table 2 summarizes chlorination and substitution outcomes:
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF | 110°C, 6 h | >95 | |
| Substitution | 3-Fluoroaniline, K₂CO₃ | 100°C, 12 h | 77 |
POCl₃ ensures near-complete conversion, while mild bases (K₂CO₃) prevent quinazoline ring degradation.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Diffraction Analysis
Single-crystal XRD of analogous compounds confirms planar quinazoline and pyridyl rings, with dihedral angles <10°. Hydrogen bonding between NH and pyridyl nitrogen stabilizes the crystal lattice.
Q & A
Q. What are the optimized synthetic routes for N-(3-fluorophenyl)-2-(pyridin-2-yl)quinazolin-4-amine, and how do reaction parameters influence yield?
The synthesis typically involves a multi-step process starting with cyclocondensation of 2-aminopyridine derivatives with appropriate carbonyl precursors. Critical parameters include:
- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to form the quinazoline core .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates . Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended for ≥95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
A combination of spectroscopic and elemental methods ensures structural validation:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–8.9 ppm) and fluorine-substituted phenyl groups (δ 115–125 ppm for ¹⁹F NMR) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 359.12) .
- Elemental analysis : Validate C, H, N percentages (e.g., C: 70.5%, H: 4.2%, N: 15.6%) .
Q. How is the compound screened for preliminary biological activity?
Standard protocols include:
- Kinase inhibition assays : Test against EGFR or VEGFR isoforms using ADP-Glo™ kits .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability studies : Use HPLC to monitor degradation in simulated physiological buffers .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this quinazoline derivative?
Key modifications to enhance potency and selectivity:
- Fluorophenyl substitution : The 3-fluoro group improves metabolic stability and target binding via hydrophobic interactions .
- Pyridine ring variations : 2-Pyridyl enhances π-π stacking in kinase ATP-binding pockets .
- Quinazoline core rigidity : Reduces conformational entropy, improving affinity . Computational tools like 3D-QSAR (CoMFA/CoMSIA) validate these modifications .
Q. What strategies resolve contradictions in reported biological activity data?
Address discrepancies via:
- Standardized assay conditions : Control pH, temperature, and DMSO concentration (<0.1%) to minimize artifacts .
- Off-target screening : Use proteome-wide panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
- Crystallographic validation : Resolve binding modes via X-ray diffraction (e.g., PDB deposition using SHELX ).
Q. How do molecular docking and dynamics simulations predict target interactions?
Methodology includes:
- Docking software (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) with grid boxes centered on ATP sites .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- Free energy calculations (MM/PBSA) : Quantify contributions of hydrophobic/electrostatic interactions .
Q. What crystallographic techniques determine the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
